5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid
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Overview
Description
5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid is a complex organic compound characterized by a unique structure that includes a cyclohepta[b]thiophene ring fused to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable thiophene derivative followed by the introduction of the pentanoic acid chain through a series of reactions such as alkylation, oxidation, and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring or the pentanoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene and pentanoic acid derivatives.
Scientific Research Applications
5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid derivatives: These compounds have similar structures but with different functional groups attached to the thiophene ring or the pentanoic acid chain.
Cyclohepta[b]thiophene analogs: Compounds with variations in the cyclohepta[b]thiophene ring structure, such as different substituents or ring sizes.
Thiophene-based acids: Other thiophene derivatives with carboxylic acid groups, such as 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid.
Uniqueness
This compound is unique due to its specific combination of a cyclohepta[b]thiophene ring and a pentanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54487-87-5 |
---|---|
Molecular Formula |
C14H20O2S |
Molecular Weight |
252.4 |
Purity |
0 |
Origin of Product |
United States |
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